molecular formula C13H17F3N4OS B13976579 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide CAS No. 1003319-95-6

1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide

Cat. No.: B13976579
CAS No.: 1003319-95-6
M. Wt: 334.36 g/mol
InChI Key: BMWKXOOJBWCONP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-piperidine hybrid featuring a carbothioamide group at the 4-position of the piperidine ring and a 5-methyl-3-(trifluoromethyl)pyrazole moiety linked via an acetyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbothioamide may influence binding interactions through hydrogen bonding or metal coordination. Synthesis routes involve sequential protection/deprotection of the piperidine ring and coupling of the pyrazole-acetyl fragment, as exemplified in related procedures .

Properties

CAS No.

1003319-95-6

Molecular Formula

C13H17F3N4OS

Molecular Weight

334.36 g/mol

IUPAC Name

1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidine-4-carbothioamide

InChI

InChI=1S/C13H17F3N4OS/c1-8-6-10(13(14,15)16)18-20(8)7-11(21)19-4-2-9(3-5-19)12(17)22/h6,9H,2-5,7H2,1H3,(H2,17,22)

InChI Key

BMWKXOOJBWCONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=S)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole Intermediate

  • Starting Materials: 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
  • Reaction Conditions: Reflux in a methanol-water mixture.
  • Reaction Type: Condensation and cyclization to form the pyrazole ring.
  • Notes: The trifluoromethyl group confers enhanced lipophilicity and metabolic stability to the pyrazole ring.

Preparation of Pyrazole-Acetyl Derivative

  • Method: The pyrazole is functionalized by acetylation at the nitrogen atom to introduce the acetyl linker.
  • Typical Reagents: Acetyl chloride or acetic anhydride under controlled conditions.
  • Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Generally maintained at low to ambient temperatures to avoid side reactions.

Coupling to 4-Piperidinecarbothioamide

  • Substrate: 4-piperidinecarbothioamide, which contains a thioamide group at the 4-position of the piperidine ring.
  • Coupling Strategy: Nucleophilic substitution or amide bond formation between the acetylated pyrazole and the piperidine carbothioamide.
  • Catalysts/Reagents: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) or classical peptide coupling reagents.
  • Reaction Conditions: Inert atmosphere (nitrogen or argon), temperature range 40–100°C.
  • Solvent: tert-Butyl alcohol or similar solvents that facilitate coupling and solubilize reactants.
  • Reaction Time: 5.5 to 17 hours depending on scale and conditions.

Purification

  • Techniques: Column chromatography or recrystallization.
  • Goal: Achieve purity levels above 95% suitable for biological testing.
  • Solvent Systems: Mixtures of ethyl acetate, hexane, or methanol depending on polarity.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Catalysts Solvent Temperature (°C) Time (hours) Notes
1 Pyrazole ring formation 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, methyl hydrazine hydrochloride MeOH/H2O Reflux (~65-80) 4-6 Reflux to ensure complete cyclization
2 Acetylation Acetyl chloride or acetic anhydride DCM or THF 0-25 1-3 Low temp to prevent side reactions
3 Coupling (amide bond formation) Pd(OAc)₂/XPhos, Cs₂CO₃ base tert-Butyl alcohol 40-100 5.5-17 Inert atmosphere critical for yield
4 Purification Silica gel chromatography or recrystallization Ethyl acetate/hexane Ambient Variable Multiple runs may be needed for high purity

Analytical Techniques for Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the methyl, trifluoromethyl, acetyl, and piperidine carbothioamide groups. Characteristic chemical shifts include δ ~2.5 ppm for methyl protons and δ ~120 ppm for CF₃ carbons.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks consistent with molecular formula C13H17F3N4OS.
  • X-ray Crystallography: Used to resolve stereochemistry and confirm molecular geometry, particularly for the piperidine ring and pyrazole linkage.
  • Purity Assessment: HPLC or TLC to ensure >95% purity.

Research Findings and Industrial Considerations

  • Scalability: Industrial methods favor continuous flow reactors for lithiation and electrophilic trapping steps to maintain consistent reaction conditions and avoid precipitation issues.
  • Yield Optimization: Precise control of stoichiometry, solvent choice, and reaction time are critical to maximize yields and minimize side products.
  • Stability: The carbothioamide group offers increased resistance to hydrolysis compared to carboxamides, enhancing compound stability.
  • Solubility: The trifluoromethyl group increases lipophilicity, which may reduce aqueous solubility; polar aprotic solvents are preferred for reactions and purification.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, methyl hydrazine hydrochloride, 4-piperidinecarbothioamide
Key Functional Groups Pyrazole ring, trifluoromethyl, acetyl linker, piperidine carbothioamide
Main Reaction Types Condensation, acetylation, palladium-catalyzed coupling
Catalysts/Reagents Pd(OAc)₂, XPhos, Cs₂CO₃, acetyl chloride
Solvents Methanol/water, dichloromethane, tetrahydrofuran, tert-butyl alcohol
Reaction Conditions Reflux for pyrazole formation, low temp acetylation, inert atmosphere coupling at 40-100°C
Purification Column chromatography, recrystallization
Analytical Confirmation NMR, MS, X-ray crystallography, HPLC
Industrial Production Notes Continuous flow reactors, strict stoichiometric control, solvent optimization

Chemical Reactions Analysis

Types of Reactions

1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and piperidine derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

The compound is part of a broader class of pyrazole-piperidine derivatives with modifications at the pyrazole ring (R₁, R₂) and piperidine substituents. Key analogs from BASF SE’s patent (G.5.2–G.5.11) and other sources include:

Compound ID Pyrazole Substituents (R₁, R₂) Piperidine Substituent Biological Implications (Hypothesized)
Target Compound 5-methyl, 3-CF₃ Carbothioamide Enhanced antifungal activity due to CF₃ and thioamide
G.5.4 (BASF SE) 3-CF₃, 5-methyl Pyridine-2-carboxamide Reduced solubility vs. thioamide
G.5.6 (BASF SE) 3-CF₃, 5-CF₃ Pyridine-2-carboxamide Increased lipophilicity; potential toxicity
G.5.8 (BASF SE) 5-methyl, 3-CF₃ Pyridine-2-carboxamide Lower hydrogen-bonding capacity vs. thioamide
N-(2,5-dimethoxyphenyl)-... (Chembook) 5-methyl, 3-CF₃ Acetamide Reduced target affinity due to lack of piperidine-thioamide

Key Observations :

  • Trifluoromethyl (CF₃) vs.
  • Carbothioamide vs. Carboxamide : The thioamide group (C=S) in the target compound may enhance metal-binding capacity (e.g., with fungal cytochrome P450 enzymes) compared to carboxamides (C=O), as seen in G.5.4 and G.5.8 .
Physicochemical and Pharmacokinetic Properties

While direct data (e.g., logP, IC₅₀) are unavailable in the provided evidence, inferences can be drawn:

  • Lipophilicity : The CF₃ group increases logP compared to difluoromethyl or methyl substituents, favoring membrane penetration but risking higher off-target effects .
  • Metabolic Stability : Thioamides are generally more resistant to hydrolysis than carboxamides, suggesting longer half-life for the target compound .

Biological Activity

1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide, with the CAS number 1003319-95-6, is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological evaluation, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C13H17F3N4OS
  • Molecular Weight : 334.36 g/mol
  • Structure : The structure includes a piperidine ring, a thiocarbonyl group, and a pyrazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves several steps, including the formation of the pyrazole derivative and subsequent acetylation. A typical synthesis route includes:

  • Preparation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid .
  • Acetylation with piperidine to form the target compound.
  • Purification through recrystallization or chromatography to achieve the desired purity for biological testing.

In Vitro Studies

Research has indicated that compounds containing pyrazole derivatives often exhibit significant biological activities. For instance:

  • Cyclooxygenase Inhibition : Similar pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some studies suggest that modifications in the pyrazole structure can enhance selectivity and potency against COX-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Piperidine Ring Modifications : Alterations in the piperidine structure can affect pharmacokinetics and bioavailability.

Case Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for anti-inflammatory properties, it was found that compounds similar to 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide exhibited promising COX-2 inhibitory activity, leading to reduced inflammation in animal models.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of pyrazole derivatives demonstrated that certain modifications increased cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells was linked to its structural components .

Research Findings Summary

Study FocusFindings
COX InhibitionSignificant inhibition of COX-2 with potential therapeutic applications in inflammation .
Anticancer ActivityInduced apoptosis in cancer cell lines; structural modifications enhanced efficacy .
SAR InsightsTrifluoromethyl group improves binding; piperidine modifications affect pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide, and how can reaction conditions be optimized to improve yields?

  • Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution reactions. For example, a palladium(II) acetate/tert-butyl XPhos system under inert atmosphere (40–100°C) achieves coupling of pyrazole intermediates with piperidine scaffolds. Yield optimization requires precise control of stoichiometry, solvent choice (e.g., tert-butyl alcohol), and reaction time (5.5–17 hours) .
  • Key Parameters : Catalytic system (Pd(OAc)₂/XPhos), base (Cs₂CO₃), and inert conditions are critical for minimizing side reactions. Post-reaction purification via column chromatography or recrystallization enhances purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity, as demonstrated for structurally related pyrazole-carbothioamide derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify acetyl and trifluoromethyl group integration (e.g., δ ~2.5 ppm for methyl groups, δ ~120 ppm for CF₃ in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈F₃N₃OS) .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?

  • Challenges : Limited aqueous solubility due to hydrophobic trifluoromethyl and pyrazole moieties. Stability issues may arise from thioamide hydrolysis under acidic/basic conditions.
  • Solutions :

  • Use polar aprotic solvents (e.g., DMF, DMSO) for in vitro studies.
  • Stabilize via lyophilization or storage in anhydrous conditions at –20°C .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific enzymes or receptors?

  • Methodology :

  • Target Selection : Prioritize enzymes with known pyrazole/pyridine-binding pockets (e.g., kinases, phosphatases).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions. The trifluoromethyl group enhances hydrophobic interactions, while the thioamide moiety may participate in hydrogen bonding .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Approach :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidative degradation of the thioamide group may reduce efficacy in vivo .
  • Dose Optimization : Adjust dosing regimens based on half-life (t₁/₂) and tissue distribution studies .

Q. How do steric and electronic effects of substituents (e.g., trifluoromethyl vs. methyl groups) influence the compound’s reactivity and bioactivity?

  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may hinder binding to sterically constrained active sites.
  • Electronic Effects : The electron-withdrawing CF₃ group increases electrophilicity of adjacent carbonyl groups, enhancing reactivity in nucleophilic substitution reactions.
  • Bioactivity Correlation : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., PF-06465469 analogs for phosphatase inhibition) .

Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies for this compound?

  • Key Steps :

Scaffold Modification : Vary pyrazole (5-methyl vs. 4-fluorophenyl) and piperidine (carbothioamide vs. carboxamide) moieties.

Functional Group Isosterism : Replace thioamide with sulfonamide or urea groups to assess hydrogen-bonding impact.

Assay Design : Use high-throughput screening (HTS) for IC₅₀ determination across kinase or GPCR panels .

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